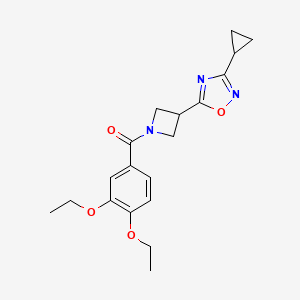

(3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(3,4-diethoxyphenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

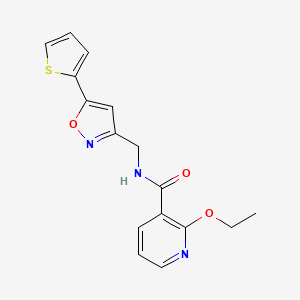

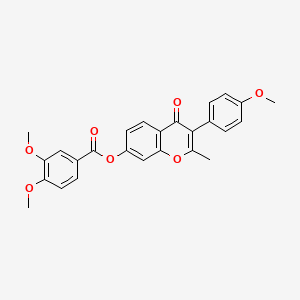

The compound (3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(3,4-diethoxyphenyl)methanone is a complex organic molecule. It contains a cyclopropyl group attached to an oxadiazole ring, which is further connected to an azetidine ring. The other end of the molecule consists of a diethoxyphenyl group attached to a methanone .

Molecular Structure Analysis

The molecular structure of similar compounds like(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methanol has been analyzed. The Inchi Code for this compound is 1S/C6H8N2O2/c9-3-5-7-6 (8-10-5)4-1-2-4/h4,9H,1-3H2 . This provides a detailed description of the arrangement of atoms in the molecule. Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance,(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methanol has a molecular weight of 140.14 and is stored at room temperature .

Applications De Recherche Scientifique

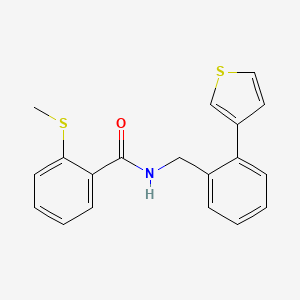

Antibacterial and Antiviral Properties

Oxadiazole derivatives have demonstrated antibacterial and antiviral activities. Researchers have identified compounds that inhibit microbial growth, making them potential candidates for drug development .

Antineoplastic and Anticancer Effects

Researchers have explored oxadiazole derivatives for their potential in cancer therapy. These compounds may interfere with tumor growth and metastasis .

Synthesis Methods

Researchers continually seek new methods to synthesize complex structures containing oxadiazole rings. These techniques pave the way for future applications in medicine and agriculture.

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture

- Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole

- A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents

- Oxadiazoles: moiety to synthesis and utilize

- An overview of the synthetic routes leading to the 1,3,4-oxadiazoles

Safety and Hazards

Mécanisme D'action

Target of Action

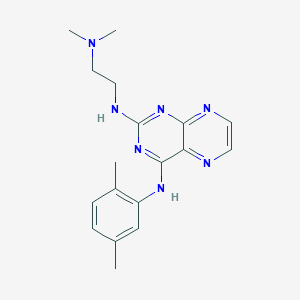

Compounds with a similar 1,2,4-oxadiazole structure have been shown to interact with various biological targets, including muscarinic receptors and acetylcholinesterase .

Mode of Action

It’s known that 1,2,4-oxadiazole derivatives can act as functionally selective agonists or antagonists at their target sites . They may bind to their targets, altering their conformation and modulating their activity.

Biochemical Pathways

1,2,4-oxadiazole derivatives have been shown to impact various biochemical pathways, depending on their specific targets .

Pharmacokinetics

The physicochemical properties of the compound, such as its molecular weight and solubility, will likely influence its bioavailability .

Result of Action

Based on the known activities of similar 1,2,4-oxadiazole derivatives, it may have potential therapeutic effects .

Propriétés

IUPAC Name |

[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(3,4-diethoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4/c1-3-24-15-8-7-13(9-16(15)25-4-2)19(23)22-10-14(11-22)18-20-17(21-26-18)12-5-6-12/h7-9,12,14H,3-6,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOTLXXUJUSWGLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)N2CC(C2)C3=NC(=NO3)C4CC4)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(3,4-diethoxyphenyl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-(tert-Butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B3012956.png)

![4-(isobutyrylamino)-3-pyridin-2-yl-N-[4-(trifluoromethyl)benzyl]isothiazole-5-carboxamide](/img/structure/B3012959.png)

![N-[(2-Cyclopropyl-1,3-thiazol-5-yl)methyl]-N-[(3S)-2-hydroxy-2,4-dimethylpentan-3-yl]prop-2-enamide](/img/structure/B3012960.png)

![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B3012965.png)

![N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B3012969.png)

![1-(naphthalen-1-ylmethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3012973.png)

![2-chloro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B3012974.png)